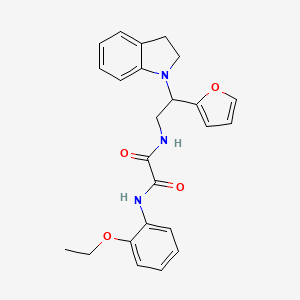

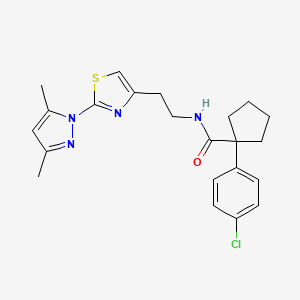

![molecular formula C8H8N4O2 B2415837 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1541963-87-4](/img/structure/B2415837.png)

7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound with the molecular weight of 173.18 . It is also known as 7-amino-5-methylene-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile .

Synthesis Analysis

A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction starting with these precursors .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N5/c1-5-2-7(10)13-8(12-5)6(3-9)4-11-13/h2,4,12H,1,10H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the synthesis of pyrazolo[3,4-d] pyrimidines involves a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s molecular weight is 173.18 .Aplicaciones Científicas De Investigación

Regioselective Synthesis

7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives have been synthesized through a regioselective approach. This involves the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the versatility of the compound in forming various derivatives. The process involves the reaction of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate with different reagents, leading to the formation of 7-substituted derivatives, further demonstrating the compound's reactivity and potential for forming diverse chemical structures (Drev et al., 2014).

Antimicrobial Applications

The compound has been utilized in the synthesis of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, which were then tested for their antimicrobial activity. This implies the potential of derivatives of 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in antimicrobial applications, highlighting its significance in medical and pharmaceutical research (Gein et al., 2009).

Molecular Structure Characterization

Studies on molecular structures like 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine have revealed intricate hydrogen-bonded chain and framework structures. This showcases the complex molecular interactions and the structural significance of pyrazolo[1,5-a]pyrimidine derivatives, which can be crucial for understanding the chemical behavior and potential applications of these compounds (Portilla et al., 2006).

Potential in Stroke Treatment

Derivatives of the compound, specifically novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated for their ability to inhibit c-Src kinase, showing potential in the treatment of acute ischemic stroke. This highlights the compound's relevance in developing therapeutic agents and its role in medical research (Mukaiyama et al., 2007).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been found to exhibit diverse biological activities, including anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activities . This suggests that the compound may interact with a variety of cellular targets.

Mode of Action

It is known that the presence of electron-donating groups (edgs) at position 7 on the fused ring can improve both the absorption and emission behaviors of pyrazolo[1,5-a]pyrimidines . This suggests that the compound may interact with its targets through electron transfer mechanisms.

Action Environment

It is known that the synthesis of pyrazolo[1,5-a]pyrimidines can be achieved under milder conditions and in an environmentally benign manner using deep eutectic solvents . This suggests that the compound may exhibit good stability under a range of environmental conditions.

Propiedades

IUPAC Name |

7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-4-2-6(9)12-7(11-4)5(3-10-12)8(13)14/h2-3H,9H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYJWERZTXWUFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine](/img/structure/B2415757.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2415759.png)

![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2415760.png)

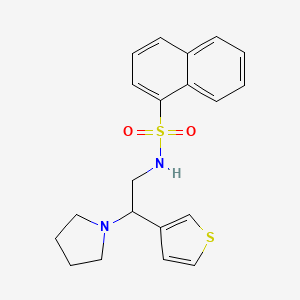

![1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2415764.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2415765.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)

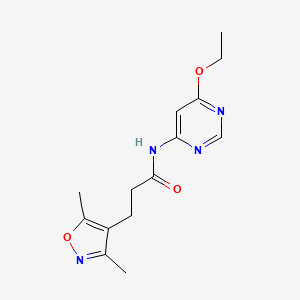

![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)

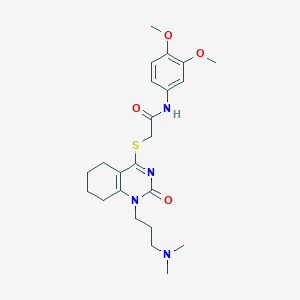

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)